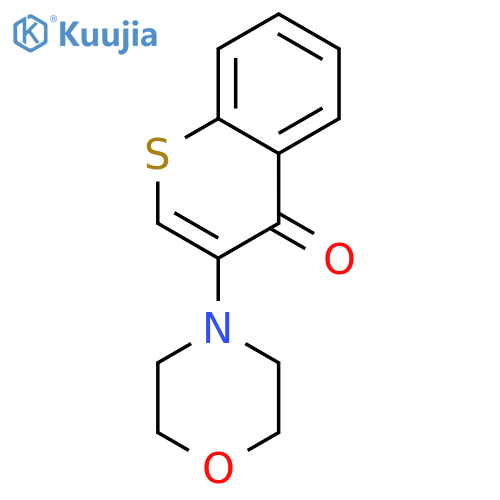Cas no 895796-81-3 (3-(morpholin-4-yl)-4H-thiochromen-4-one)

895796-81-3 structure
商品名:3-(morpholin-4-yl)-4H-thiochromen-4-one
CAS番号:895796-81-3
MF:C13H13NO2S
メガワット:247.3128221035
MDL:MFCD08003642
CID:3102936
PubChem ID:7552658
3-(morpholin-4-yl)-4H-thiochromen-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-4-yl)-4H-thiochromen-4-one
- HMS3513N21
- 3-morpholin-4-ylthiochromen-4-one
- AKOS021972032
- EN300-234799
- F2032-0034
- 3-Morpholin-4-yl-thiochromen-4-one
- CCG-190331
- 895796-81-3
-
- MDL: MFCD08003642
- インチ: InChI=1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2
- InChIKey: PUMVHOYXQZHZHK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 247.06669983Da
- どういたいしつりょう: 247.06669983Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 54.8Ų
3-(morpholin-4-yl)-4H-thiochromen-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234799-10.0g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
| Enamine | EN300-234799-0.1g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Life Chemicals | F2032-0034-0.25g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 95% | 0.25g |
$245.0 | 2023-09-06 | |
| Life Chemicals | F2032-0034-10g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 95% | 10g |
$3263.0 | 2023-09-06 | |
| TRC | M234426-500mg |
3-morpholin-4-yl-thiochromen-4-one |
895796-81-3 | 500mg |
$ 410.00 | 2022-06-04 | ||
| Enamine | EN300-234799-1.0g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-234799-5.0g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
| Enamine | EN300-234799-10g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-234799-1g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-234799-5g |
3-(morpholin-4-yl)-4H-thiochromen-4-one |
895796-81-3 | 5g |
$2110.0 | 2023-09-15 |
3-(morpholin-4-yl)-4H-thiochromen-4-one 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
895796-81-3 (3-(morpholin-4-yl)-4H-thiochromen-4-one) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
